molecular formula C14H12FN3O2 B256488 5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No. B256488
M. Wt: 273.26 g/mol
InChI Key: AJASAFMDKPNZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is not yet fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of inflammatory cytokines. In animal models, it has been shown to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its pesticidal properties and develop more environmentally friendly pesticides. In material science, it can be used as a building block for the synthesis of novel materials with unique properties. Further studies on the mechanism of action and toxicity of 5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile are also needed to fully understand its potential applications.
In conclusion, 5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a chemical compound with significant potential in various fields. Its synthesis method has been optimized to achieve high yields and purity. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and acting as a pesticide. Further research is needed to fully understand its mechanism of action, toxicity, and potential applications.

Synthesis Methods

The synthesis method of 5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves the reaction of 2-(4-fluorophenoxy)acetic acid with allylamine and potassium carbonate in the presence of acetonitrile. The resulting product is then treated with oxalyl chloride and triethylamine to form the final compound. This method has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. In agriculture, it has been found to have pesticidal properties against various pests. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

Product Name

5-(Allylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

IUPAC Name

2-[(4-fluorophenoxy)methyl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C14H12FN3O2/c1-2-7-17-14-12(8-16)18-13(20-14)9-19-11-5-3-10(15)4-6-11/h2-6,17H,1,7,9H2

InChI Key

AJASAFMDKPNZFY-UHFFFAOYSA-N

SMILES

C=CCNC1=C(N=C(O1)COC2=CC=C(C=C2)F)C#N

Canonical SMILES

C=CCNC1=C(N=C(O1)COC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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